5-chloro-2-methoxypyridine-4-sulfinic acid
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Overview
Description
5-chloro-2-methoxypyridine-4-sulfinic acid is an organic compound with the molecular formula C6H6ClNO3S It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a sulfinic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxypyridine-4-sulfinic acid typically involves the chlorination of 2-methoxypyridine followed by sulfonation. One common method is as follows:
Chlorination: 2-methoxypyridine is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position.
Sulfonation: The chlorinated intermediate is then reacted with a sulfonating agent such as sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfinic acid group at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxypyridine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 5-chloro-2-methoxypyridine-4-sulfonic acid
Reduction: 5-chloro-2-methoxypyridine-4-thiol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-chloro-2-methoxypyridine-4-sulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxypyridine-4-sulfinic acid involves its interaction with specific molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The chlorine and methoxy groups influence the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxypyridine-4-sulfonic acid
- 5-chloro-2-methoxypyridine-4-thiol
- 5-chloro-2-methoxypyridine
Uniqueness
5-chloro-2-methoxypyridine-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical properties compared to its sulfonic acid and thiol analogs. The combination of the chlorine and methoxy groups further differentiates it from other pyridine derivatives, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-methoxypyridine-4-sulfinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-6-2-5(12(9)10)4(7)3-8-6/h2-3H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRRWDMOTBSDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)S(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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